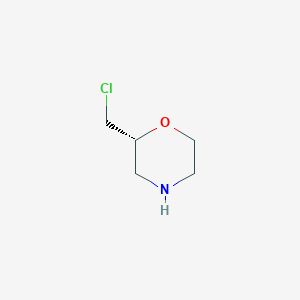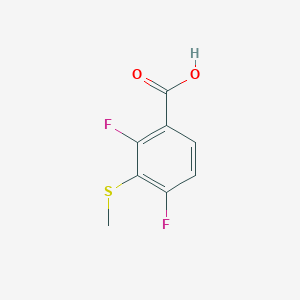
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- is a complex organic compound that belongs to the class of phosphinic amides. These compounds are characterized by the presence of a phosphinic amide group, which is a derivative of phosphinic acid. The compound also contains aziridine rings and a pyrimidine ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- typically involves the reaction of phosphinic acid derivatives with aziridine and pyrimidine compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphinic amide derivatives.
Substitution: The aziridine and pyrimidine rings can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acid derivatives, while substitution reactions can produce a wide range of substituted phosphinic amides.
Aplicaciones Científicas De Investigación
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The aziridine rings may participate in covalent bonding with nucleophilic sites, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(2-chloro-4-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-6-pyrimidinyl)-
- Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-5-pyrimidinyl)-
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4-chloro-2-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring and the presence of two aziridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
780-66-5 |
|---|---|
Fórmula molecular |
C8H11ClN5OP |
Peso molecular |
259.63 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-chloropyrimidin-2-amine |
InChI |
InChI=1S/C8H11ClN5OP/c9-7-1-2-10-8(11-7)12-16(15,13-3-4-13)14-5-6-14/h1-2H,3-6H2,(H,10,11,12,15) |
Clave InChI |
WRWVVRJOAILLNB-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=O)(NC2=NC=CC(=N2)Cl)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)



![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)



